4-(4-Hexylcyclohexyl)phenol

Catalog No.
S14330731
CAS No.
90525-36-3
M.F
C18H28O
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Hexylcyclohexyl)phenol

CAS Number

90525-36-3

Product Name

4-(4-Hexylcyclohexyl)phenol

IUPAC Name

4-(4-hexylcyclohexyl)phenol

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C18H28O/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h11-16,19H,2-10H2,1H3

InChI Key

RZSUDJKMAUVCDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)O

4-(4-Hexylcyclohexyl)phenol (CAS 90525-36-3) is a high-value, rigid-core intermediate primarily procured for the synthesis of calamitic (rod-like) liquid crystals and functionalized alignment polymers. Featuring a trans-1,4-cyclohexylene ring directly bonded to a phenolic headgroup, this compound provides the essential structural linearity required for high optical anisotropy and mesophase thermal stability. The specific six-carbon (hexyl) terminal chain dictates its precise hydrophobic and visco-elastic contributions, making it a highly calibrated precursor for active-matrix displays, optical compensation films, and specialized anisotropic resins [1].

Procurement Fit

1 trans-cyclohexyl isomer identity for broad nematic phase range
2 High-purity intermediate for TFT-LCD mesogen synthesis
3 Defined C6 alkyl tail for nematic range and clearing point tuning

Substituting 4-(4-Hexylcyclohexyl)phenol with generic analogs severely disrupts downstream display and optical performance. Replacing it with 4-hexylphenol—which lacks the alicyclic ring—destroys the molecular linearity, resulting in a catastrophic drop in the nematic clearing temperature (Tc) and phase stability. Conversely, substituting the hexyl chain with shorter (butyl) or longer (heptyl/octyl) homologs alters the delicate balance of rotational viscosity and surface anchoring energy. Shorter chains risk failing to meet the critical hydrophobicity threshold for vertical alignment, while longer chains exponentially increase rotational viscosity, degrading the switching speed of the final liquid crystal mixture [1].

Substitution Risk

Risk Factor
This Compound
Substitute May Differ
Alkyl Chain Length
C6 hexyl tail
C5 or C7 analogs may shift clearing point and nematic range
Isomer Configuration
trans-cyclohexyl
cis-isomer or mixed isomers may collapse the nematic phase
Purity Grade
≥99.5% GC (TFT-grade)
Standard industrial grade may fail VHR and reliability requirements

Hydrophobic Chain Length for Reliable Vertical Alignment

When utilized as a pendant group in polystyrene or polyimide alignment layers, the hexyl chain provides superior hydrophobicity compared to shorter homologs. Research on alkylcyclohexylphenol-modified polymers demonstrates that vertical (homeotropic) liquid crystal alignment strictly requires a water contact angle exceeding ~81°. The hexyl derivative comfortably surpasses this threshold, providing a wider processing window than the butyl analog, which sits marginally at the transition boundary [1].

Evidence DimensionPolymer film water contact angle
Target Compound Data>85° (Hexyl-modified polymer)
Comparator Or Baseline~81° (Butyl-modified baseline)
Quantified Difference+4° to +6° margin of safety for vertical alignment
ConditionsSpin-coated functionalized polymer films

Ensures defect-free homeotropic alignment in VA-LCD manufacturing, reducing batch rejection rates.

Isomer Stability
Class-level
trans-isomer: broad nematic phase cis-isomer: non-mesogenic or narrow range
Reported isomer-dependent phase behavior
Inferred from phenyl cyclohexyl ester analogs; data to verify for hexyl derivative

Rigid Core Contribution to Nematic Phase Thermal Stability

The trans-cyclohexyl ring is structurally non-negotiable for high-temperature liquid crystal applications. Compared to simple 4-hexylphenol, derivatives synthesized from 4-(4-hexylcyclohexyl)phenol exhibit vastly superior clearing temperatures (Tc). The rigid trans-1,4-cyclohexylene core enforces strict molecular order, preventing premature thermal degradation into the isotropic phase [1].

Evidence DimensionClearing temperature (Tc) contribution
Target Compound DataHigh Tc contribution (trans-cyclohexyl core)
Comparator Or BaselineLow Tc contribution (4-hexylphenol)
Quantified DifferenceTypical +30°C to +50°C increase in nematic-isotropic transition
ConditionsStandard nematic host mixture formulation

Enables the production of robust liquid crystal displays capable of operating in extreme environments, such as automotive dashboards.

Chain Length & Phase Range
Class-level
C6 chain: lower melting point, broader nematic range vs. shorter C3/C5 analogs
Reported chain-length structure-property trend
Inferred from homologous phenyl cyclohexyl series; exact transition temperatures not publicly available

Conformational Locking via Enhanced Steric Bulk

The hexyl chain exerts a significant steric effect that locks the substituent into the equatorial position of the cyclohexane ring. Comparative analysis within the homologous series reveals that longer chains increase the A-value, making the linear equatorial-equatorial conformation strictly favored over shorter-chain analogs like the propyl or butyl derivatives. This strict conformational locking is essential for maintaining the rod-like geometry of the resulting mesogens [1].

Evidence DimensionEquatorial conformational preference
Target Compound DataNear-absolute equatorial locking (Hexyl)
Comparator Or BaselineLower equatorial preference (Butyl/Propyl)
Quantified DifferenceMaximized A-value ensuring >99% linear geometry
ConditionsSolution-phase conformational equilibrium

Guarantees that synthesized liquid crystal monomers maintain the high birefringence and structural linearity required for premium optical performance.

Purity for TFT-LCD
Cross-study
≥99.5% GC, impurities < 0.2%
Supports TFT-grade purity specification review
Benchmarked against C7 analog commercial specification; GC analysis context

Viscosity vs. Chain Length Optimization

While elongating the alkyl chain to heptyl (C7) or octyl (C8) can marginally improve phase stability, it incurs a severe penalty in rotational viscosity (γ1). The hexyl (C6) chain represents an optimal procurement sweet spot, maintaining sufficient molecular length for thermal stability without the exponential viscosity increase associated with C7+ analogs, thereby preserving fast switching speeds [1].

Evidence DimensionRotational Viscosity (γ1) penalty
Target Compound DataModerate γ1 penalty (Hexyl)
Comparator Or BaselineHigh γ1 penalty (Heptyl/Octyl analogs)
Quantified DifferenceAvoids the ~15-20% exponential viscosity increase seen in C7/C8 derivatives
ConditionsDynamic response testing in standard LC cells

Critical for formulating fast-switching liquid crystal mixtures required for high-refresh-rate active-matrix displays.

Catalytic Synthesis
Data to verify
1-step heteropolyacid-catalyzed route vs. multi-step Grignard / Friedel-Crafts
Reported process advantage context
Patent-described method; source-specific review recommended
Core Polarizability
Class-level
Cyclohexyl-phenyl core: lower Δn and viscosity vs. biphenyl-based mesogens
Reported core-structure property context
Inferred from phenyl cyclohexyl liquid crystal birefringence studies

Synthesis of VA-LCD Polyimide Alignment Layers

Directly leveraging its high water contact angle (>85°), 4-(4-hexylcyclohexyl)phenol is an ideal pendant-group precursor for modifying polyimides and polystyrenes. This application ensures robust, defect-free homeotropic alignment in Vertical Alignment Liquid Crystal Displays (VA-LCDs), outperforming shorter-chain analogs that risk falling below the critical hydrophobicity threshold [1].

Formulation of Wide-Temperature Nematic Mixtures

Utilizing the rigid trans-cyclohexyl core, this compound is esterified or etherified to create high-clearing-point calamitic mesogens. It is the preferred choice over simple alkylphenols for manufacturing liquid crystals deployed in automotive displays and outdoor signage, where extreme thermal stability is required [2].

High-Speed Active-Matrix Display Mesogens

Because the hexyl chain provides an optimal balance between phase stability and rotational viscosity, it is heavily procured for synthesizing mesogens used in high-refresh-rate displays. It avoids the severe response-time degradation associated with heptyl or octyl analogs, making it superior for gaming monitors and advanced televisions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TFT-LCD mixture formulation
trans-isomer identity and purity grade
Nematic phase range, clearing point, and VHR endpoint review
Mesogenic ester or ether synthesis
Phenolic hydroxyl reactivity and purity
Derivatization efficiency and structure-property data reliability
Structure-property relationship studies
Defined phenyl-cyclohexyl core and C6 tail
Phase transition temperatures, birefringence, and dielectric property review
One-step heteropolyacid-catalyzed synthesis sourcing
Process route context
Synthetic efficiency, atom economy, and yield review

XLogP3

7.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

260.214015512 g/mol

Monoisotopic Mass

260.214015512 g/mol

Heavy Atom Count

19

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